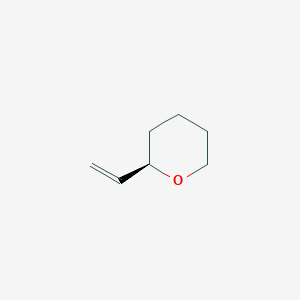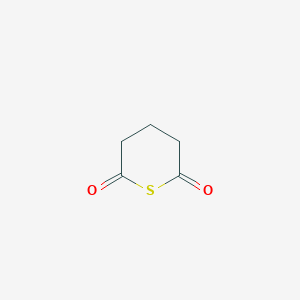
Glutaric thioanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-2H-thiopyran-2,6(3H)-dione is an organosulfur compound with a unique structure that includes a six-membered ring containing a sulfur atom and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydro-2H-thiopyran-2,6(3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiols with appropriate carbonyl compounds under acidic conditions. The reaction typically proceeds via the formation of a thioacetal intermediate, which then undergoes cyclization to form the thiopyran ring.
Industrial Production Methods
In an industrial setting, the production of dihydro-2H-thiopyran-2,6(3H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-2H-thiopyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the carbonyl groups can yield the corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydro-2H-thiopyran-2,6(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of dihydro-2H-thiopyran-2,6(3H)-dione and its derivatives often involves interaction with biological macromolecules, such as proteins or nucleic acids. The sulfur atom in the thiopyran ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydro-2H-pyran: A similar compound with an oxygen atom in place of sulfur.
Tetrahydrothiopyran: A fully saturated analog of dihydro-2H-thiopyran-2,6(3H)-dione.
Thiopyran: The parent compound without the carbonyl groups.
Uniqueness
Dihydro-2H-thiopyran-2,6(3H)-dione is unique due to the presence of both sulfur and carbonyl groups in its structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
168280-79-3 |
|---|---|
Molekularformel |
C5H6O2S |
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
thiane-2,6-dione |
InChI |
InChI=1S/C5H6O2S/c6-4-2-1-3-5(7)8-4/h1-3H2 |
InChI-Schlüssel |
NBBVRYZBMOUJLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)SC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


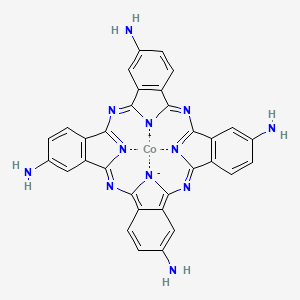
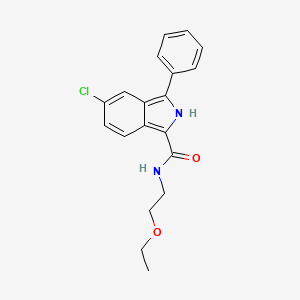
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
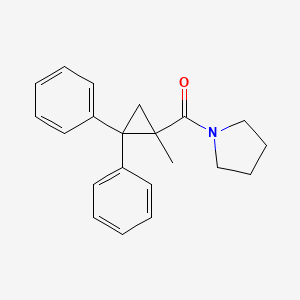
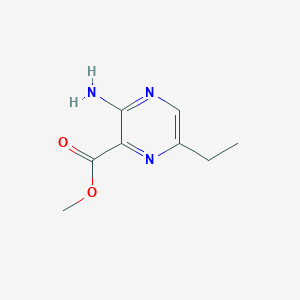
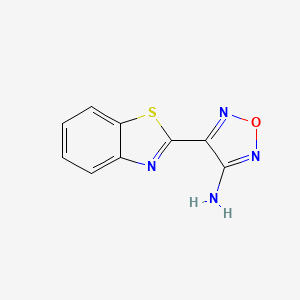
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
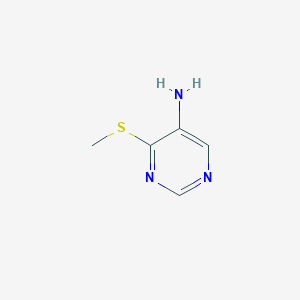
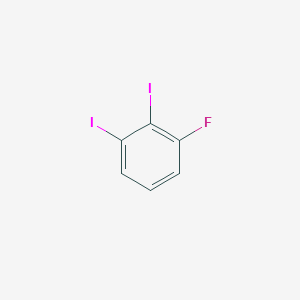
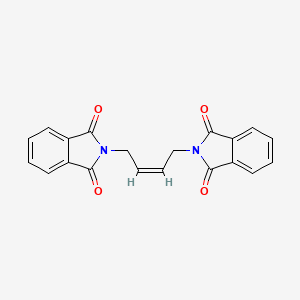
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
